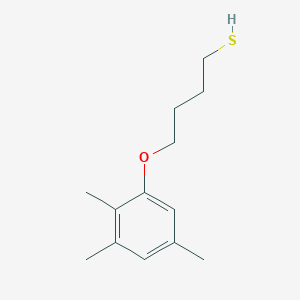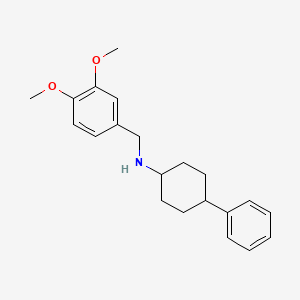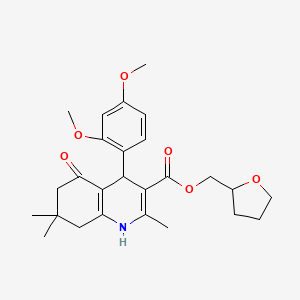
4-(2,3,5-trimethylphenoxy)-1-butanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3,5-trimethylphenoxy)-1-butanethiol, commonly known as TMBT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMBT is a thiol compound, which means it contains a sulfur atom and a hydrogen atom bonded to a carbon atom. Thiol compounds are known for their ability to react with other molecules, making TMBT a valuable tool for various scientific applications.
Mécanisme D'action
TMBT's mechanism of action is based on its ability to react with other molecules, such as heavy metals and reactive oxygen species (ROS), through its thiol group. TMBT can form stable complexes with heavy metals, preventing their toxic effects on cells. Additionally, TMBT can scavenge ROS, which are known to cause cellular damage and contribute to various diseases.
Biochemical and Physiological Effects:
TMBT has been shown to have various biochemical and physiological effects, including:
1. Antioxidant Activity: TMBT has been shown to scavenge ROS and protect cells from oxidative damage.
2. Anti-inflammatory Activity: TMBT has been shown to reduce inflammation in various animal models.
3. Neuroprotective Activity: TMBT has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to protect neurons from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
TMBT has several advantages as a reagent in lab experiments, including:
1. High Reactivity: TMBT's thiol group allows it to react with a wide range of molecules, making it a versatile reagent.
2. Low Cost: TMBT is relatively inexpensive compared to other reagents with similar properties.
However, TMBT also has some limitations, including:
1. Sensitivity to Oxygen: TMBT can be easily oxidized in the presence of oxygen, which can affect its reactivity.
2. Toxicity: TMBT can be toxic at high concentrations, which can limit its use in some applications.
Orientations Futures
There are several future directions for TMBT research, including:
1. Development of Novel Applications: TMBT's unique properties make it a promising candidate for the development of novel applications, such as in the field of nanotechnology.
2. Optimization of
Méthodes De Synthèse
TMBT can be synthesized through a multi-step process that involves the reaction of 2,3,5-trimethylphenol with butanethiol in the presence of a catalyst. This method has been extensively studied and optimized to achieve high yields of TMBT with minimal impurities.
Applications De Recherche Scientifique
TMBT has been used in a wide range of scientific research applications, including:
1. Analytical Chemistry: TMBT is used as a reagent for the detection and quantification of various analytes, such as heavy metals and nitrite ions.
2. Material Science: TMBT is used as a surface modifier for various materials, such as metals and polymers, to improve their properties, such as adhesion and corrosion resistance.
3. Biomedical Research: TMBT has been studied for its potential use in drug delivery systems and as an antioxidant for the treatment of various diseases, such as Alzheimer's disease and cancer.
Propriétés
IUPAC Name |
4-(2,3,5-trimethylphenoxy)butane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-10-8-11(2)12(3)13(9-10)14-6-4-5-7-15/h8-9,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYBBXBLUHXJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCS)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)
![5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)

![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)



![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)


![2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4996162.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B4996188.png)